molecular formula C6H13NO2 B13585811 (2R)-2-amino-2-(oxolan-3-yl)ethan-1-ol

(2R)-2-amino-2-(oxolan-3-yl)ethan-1-ol

Cat. No.: B13585811
M. Wt: 131.17 g/mol
InChI Key: BYHDMZFKZJRAOH-GDVGLLTNSA-N
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Description

(2R)-2-amino-2-(oxolan-3-yl)ethan-1-ol is a chiral compound with a unique structure that includes an amino group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(oxolan-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of oxirane with an amine under controlled conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(oxolan-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

(2R)-2-amino-2-(oxolan-3-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(oxolan-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(oxolan-3-yl)ethan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.

    2-amino-2-(oxolan-3-yl)ethanol: A related compound with a similar structure but lacking chirality.

Uniqueness

(2R)-2-amino-2-(oxolan-3-yl)ethan-1-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2R)-2-amino-2-(oxolan-3-yl)ethanol

InChI

InChI=1S/C6H13NO2/c7-6(3-8)5-1-2-9-4-5/h5-6,8H,1-4,7H2/t5?,6-/m0/s1

InChI Key

BYHDMZFKZJRAOH-GDVGLLTNSA-N

Isomeric SMILES

C1COCC1[C@H](CO)N

Canonical SMILES

C1COCC1C(CO)N

Origin of Product

United States

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